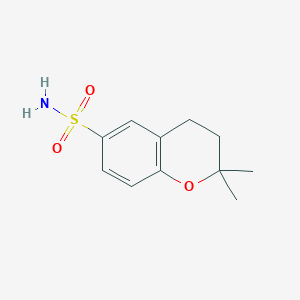
2,2-Dimethylchromane-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylchromane-6-sulfonamide is a chemical compound that belongs to the class of chromanes, which are known for their diverse biological activities This compound features a chromane core with two methyl groups at the 2-position and a sulfonamide group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchromane-6-sulfonamide typically involves the sulfonylation of 2,2-dimethylchromane. This process can be achieved by reacting 2,2-dimethylchromane with sulfonyl chlorides in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or pyridine .
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time to maximize the production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dimethylchromane-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines.
Substitution: Various substituted chromane derivatives.
Applications De Recherche Scientifique
2,2-Dimethylchromane-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antifungal and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylchromane-6-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as TNF-α-induced ICAM-1 expression on endothelial cells . This inhibition can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases.
Comparaison Avec Des Composés Similaires
2,2-Dimethylchromane: Lacks the sulfonamide group but shares the chromane core.
2,2-Dimethylchromane-6-carboxamide: Contains a carboxamide group instead of a sulfonamide group.
2,2-Dimethylchromane-6-sulfonic acid: The sulfonamide group is replaced with a sulfonic acid group.
Uniqueness: 2,2-Dimethylchromane-6-sulfonamide is unique due to its specific combination of the chromane core with a sulfonamide group, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and differentiates it from other chromane derivatives.
Propriétés
Formule moléculaire |
C11H15NO3S |
|---|---|
Poids moléculaire |
241.31 g/mol |
Nom IUPAC |
2,2-dimethyl-3,4-dihydrochromene-6-sulfonamide |
InChI |
InChI=1S/C11H15NO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3,(H2,12,13,14) |
Clé InChI |
BZDQWXXADZWALP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


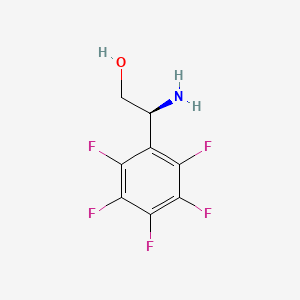

![Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13557739.png)
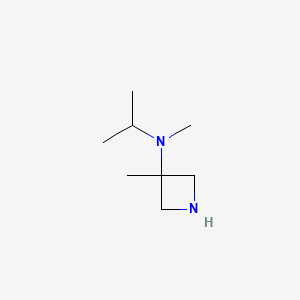
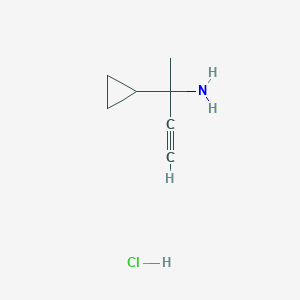
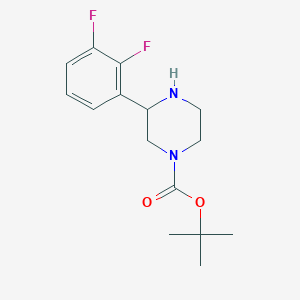
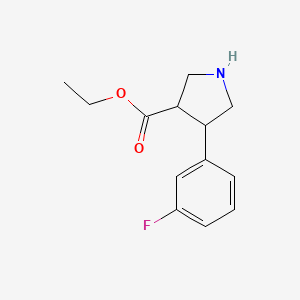
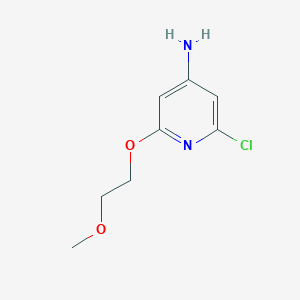
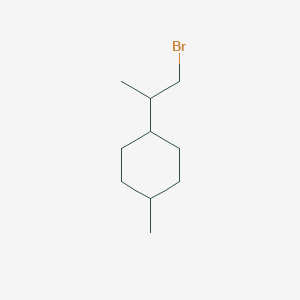
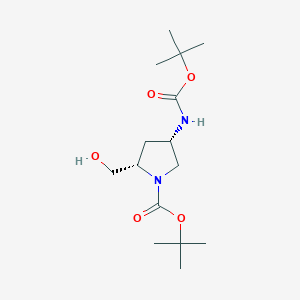
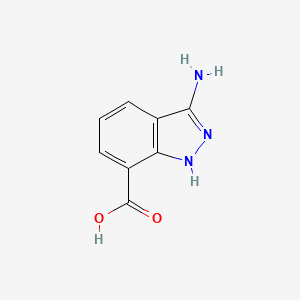

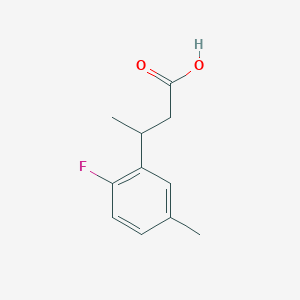
![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
